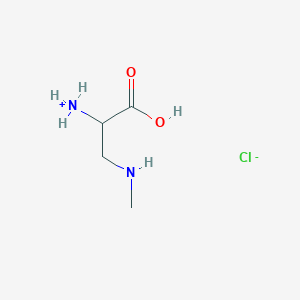

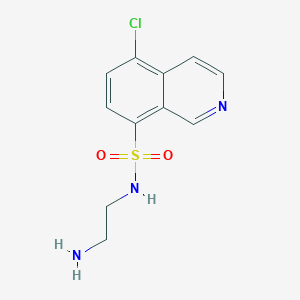

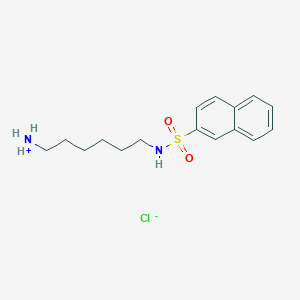

![molecular formula C11H9N7 B043431 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline CAS No. 120018-43-1](/img/structure/B43431.png)

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Overview

Description

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-ADMQ) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is a member of the imidazole family, which are five-membered aromatic rings containing two nitrogen atoms. 2-ADMQ is a highly reactive compound with a wide range of potential applications in the laboratory.

Scientific Research Applications

Metabolism in Rat Liver Cells : MeIQx is transformed into six metabolites in rat liver cells. About 40% is transformed to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or5)-yl sulfate, among other oxygenated metabolites, suggesting its involvement in various metabolic pathways (Wallin et al., 1989).

Carcinogenic Potential in Mice : The Dlb-1 assay indicates that MeIQx reflects carcinogenic potential, supporting its use in carcinogenic studies (Winton et al., 1990).

Role in Colon Cancer Initiation : The stability of N-NO-MeIQx at various pH levels suggests its role in colon cancer initiation (Lakshmi et al., 2006).

Mutagen Formation Reduction : Flavone has been shown to reduce the formation of MeIQx mutagens during food processing, linking dietary components to mutagen formation (Lee et al., 1992).

Metabolites in Rats : MeIQx is metabolized into non-mutagenic compounds in rats, indicating detoxification pathways (Turesky et al., 1988).

Disposition and Metabolism in Rats : It is found in various rat tissues, especially the liver and kidneys, and its metabolites are present in bile, urine, and feces (Sjödin et al., 1989).

Metabolism in Human Hepatocytes : Human hepatocytes metabolize MeIQx, involving enzymes like CYP1A2 and CYP1A1, suggesting its relevance in human cancer research (Langouët et al., 2001).

Presence in Dialysis Fluid : MeIQx has been detected in dialysis fluid of patients with uremia, indicating its systemic presence in these patients (Yanagisawa et al., 1986).

Mutagenic Metabolites in Rats : MeIQx is converted into mutagenic metabolites in rats, demonstrating its mutagenic potency (Hayatsu et al., 1987).

Interindividual Variation in Metabolism : There is significant interindividual variation in the metabolism and disposition of MeIQx, which impacts its genotoxic effects (Turesky et al., 1998).

Mechanism of Action

Target of Action

The primary target of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, also known as MeIQx, is the lysosome within cells . Lysosomes play a crucial role in cellular processes such as waste disposal, nutrient recycling, and cellular defense mechanisms .

Mode of Action

MeIQx interacts with its target, the lysosome, by inhibiting its acidification . This inhibition prevents the normal process of autophagosome-lysosome fusion, a critical step in the autophagy pathway . Autophagy is a cellular process that helps maintain cellular homeostasis by degrading and recycling cellular components .

Biochemical Pathways

The inhibition of lysosome acidification by MeIQx affects the autophagy pathway . This disruption can lead to an accumulation of autophagosomes and a decrease in the degradation of cellular components . Additionally, MeIQx treatment alters cellular lipid profiles, with many phospholipids and sphingolipids significantly upregulated after exposure .

Pharmacokinetics

It is known that meiqx is rapidly absorbed from the alimentary tract and distributed to several tissues

Result of Action

The inhibition of lysosome acidification and the disruption of the autophagy pathway by MeIQx can lead to changes in cellular homeostasis . The alteration of cellular lipid profiles can also affect cell function . These molecular and cellular effects could potentially contribute to the mutagenic and carcinogenic effects of MeIQx .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of MeIQx. MeIQx is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet, primarily produced during high-temperature meat or fish cooking . Therefore, dietary habits and cooking methods can significantly impact the exposure levels to MeIQx .

Biochemical Analysis

Biochemical Properties

It is known that it can be metabolically transformed to mutagenic/carcinogenic intermediates . The transformation process involves N-hydroxylation catalyzed by cytochrome P4501A2 (CYP1A2) followed by phase II O-esterification by N-acetyltransferase 2 (NAT2) .

Cellular Effects

The cellular effects of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline are complex and multifaceted. It has been shown to induce DNA damage, gene mutation, and sister chromatid exchange in both human and rodent cells in vitro . It also alters lipid metabolism and decreases the expression of pluripotent factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic transformation into mutagenic/carcinogenic intermediates. This process is mediated by the enzyme CYP1A2, which catalyzes the N-hydroxylation of the compound. This is then followed by O-esterification by NAT2 .

Temporal Effects in Laboratory Settings

It is known that the compound can induce DNA damage and mutations over time .

Metabolic Pathways

The metabolic pathway of this compound involves its transformation into mutagenic/carcinogenic intermediates via N-hydroxylation and O-esterification .

properties

IUPAC Name |

2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZXQKNDINQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152657 | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120018-43-1 | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

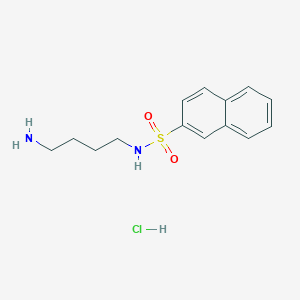

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

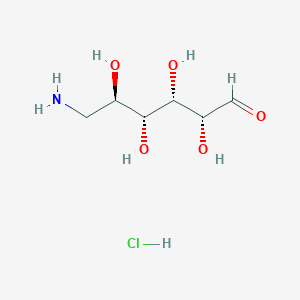

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

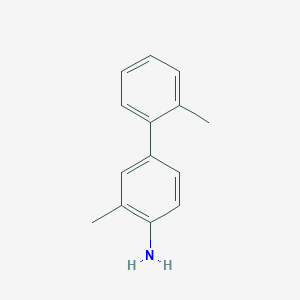

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)